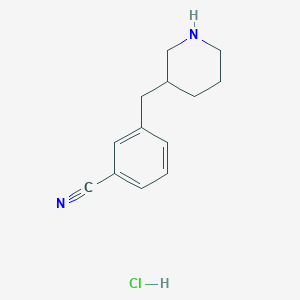

3-(3-Piperidinylmethyl)benzonitrile HCl

Description

Properties

IUPAC Name |

3-(piperidin-3-ylmethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c14-9-12-4-1-3-11(7-12)8-13-5-2-6-15-10-13;/h1,3-4,7,13,15H,2,5-6,8,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBJMOWGSVNCRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC(=CC=C2)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 3 Piperidinylmethyl Benzonitrile Hcl

Established Synthetic Pathways for the Core Structure

The construction of 3-(3-Piperidinylmethyl)benzonitrile HCl involves a multi-step process that strategically combines a benzonitrile (B105546) moiety with a functionalized piperidine (B6355638) ring.

Benzonitrile Precursor Synthesis

The benzonitrile unit serves as a key building block. Various methods can be employed for its synthesis, often starting from readily available aromatic compounds. One common approach is the Sandmeyer reaction, where an aniline (B41778) derivative is converted to a diazonium salt and subsequently reacted with a cyanide source, such as copper(I) cyanide.

Another versatile method is the dehydration of benzamides. For instance, benzamide (B126) can be dehydrated using reagents like ammonium (B1175870) sulfamate (B1201201) to produce benzonitrile. youtube.com Additionally, modern techniques, such as those utilizing ionic liquids, offer green and efficient routes to benzonitriles from aldehydes and hydroxylamine (B1172632) hydrochloride. researchgate.net The conversion of pyridines into benzonitriles represents a "ring replacement" strategy, highlighting the bioisosteric relationship between these two functional groups. researchgate.netbris.ac.uk Cascade reactions of ortho-carbonyl-substituted benzonitriles can also lead to complex heterocyclic structures. nih.gov

The choice of precursor often depends on the desired substitution pattern on the benzonitrile ring, allowing for the introduction of various functional groups prior to its coupling with the piperidine moiety.

Piperidine Ring Formation and Functionalization

The piperidine scaffold is a prevalent structural motif in many biologically active compounds and pharmaceuticals. researchgate.net Its synthesis and functionalization are well-established areas of organic chemistry.

Common methods for forming the piperidine ring include the hydrogenation or reduction of pyridine (B92270) precursors. nih.gov This can be achieved using various catalysts under different reaction conditions. nih.govorganic-chemistry.org Intramolecular cyclization reactions, such as the aza-Michael reaction and metal-catalyzed cyclizations, are also powerful strategies for constructing the piperidine ring. nih.gov

Once the piperidine ring is formed, it can be functionalized at various positions. Direct C-H functionalization is an advanced strategy that allows for the introduction of substituents at specific sites on the ring, although it can be challenging due to the electron-withdrawing effect of the nitrogen atom. nih.govresearchgate.net More traditional methods involve the use of protecting groups, such as the Boc group, to direct lithiation and subsequent reactions with electrophiles. researchgate.net These functionalization techniques are crucial for creating a diverse set of piperidine-based building blocks for further synthesis.

Coupling Reactions for Compound Assembly

The final assembly of 3-(3-Piperidinylmethyl)benzonitrile involves the formation of a linkage between the benzonitrile and piperidine moieties.

The linkage in 3-(3-Piperidinylmethyl)benzonitrile is a methylene (B1212753) bridge connecting the 3-position of the piperidine ring to the benzonitrile group. This is typically achieved through nucleophilic substitution or reductive amination reactions.

In a typical nucleophilic substitution, a piperidine derivative with a leaving group at the 3-position of the methyl group can react with a nucleophilic benzonitrile precursor. Conversely, a piperidine nitrogen can act as a nucleophile to displace a leaving group on a benzyl (B1604629) halide derivative of benzonitrile.

Reductive amination offers another powerful route. This involves the reaction of a 3-formylpiperidine derivative with an appropriate amino-benzonitrile, or a 3-aminomethylpiperidine with a benzaldehyde (B42025) derivative, in the presence of a reducing agent. youtube.com This method is widely used for the formation of C-N bonds in amine synthesis. youtube.com Copper-catalyzed three-component carboamination of styrenes provides a direct route to benzylamine (B48309) derivatives. nih.gov

While not directly forming the C-C or C-N bond in the final structure of 3-(3-Piperidinylmethyl)benzonitrile, carbodiimide (B86325) coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are indispensable in related synthetic transformations, particularly in the preparation of amide precursors or derivatives. peptide.comresearchgate.net

These reagents facilitate the formation of amide bonds by activating carboxylic acids. researchgate.netmdpi.com For instance, if the synthesis proceeds through an amide intermediate that is subsequently reduced, EDC·HCl or HBTU would be used to couple a piperidine derivative containing a carboxylic acid with an aminobenzonitrile, or vice versa. rsc.orgpeptide.com EDC·HCl is often preferred in aqueous work-ups due to the water solubility of its urea (B33335) byproduct. peptide.com HBTU is known for its efficiency and for minimizing racemization during peptide coupling. peptide.com The choice of coupling reagent and additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can significantly impact reaction yield and purity. orgsyn.org

Advanced Derivatization Strategies for Analog Generation

To explore the structure-activity relationship (SAR) of 3-(3-Piperidinylmethyl)benzonitrile, the generation of analogs through derivatization is essential. These strategies focus on modifying both the benzonitrile and piperidine rings.

Table 1: Potential Derivatization Sites and Strategies

| Moiety | Position of Derivatization | Potential Modifications | Synthetic Approach |

|---|---|---|---|

| Benzonitrile | Ortho, Meta, Para positions | Introduction of halogens, alkyl, alkoxy, nitro, or amino groups | Synthesis of substituted benzonitrile precursors prior to coupling. |

| Piperidine | Nitrogen atom (N1) | Alkylation, acylation, sulfonylation | Standard N-functionalization reactions on the piperidine ring. |

| Piperidine | C2, C3, C4 positions | Introduction of alkyl, aryl, or functionalized side chains | C-H functionalization, ring-opening of cyclopropanes. nih.gov |

Derivatization of the benzonitrile ring can be achieved by starting with appropriately substituted benzonitrile precursors. For instance, commercially available or synthetically prepared bromobenzonitriles can be used in Suzuki or other cross-coupling reactions to introduce a wide variety of substituents.

The piperidine ring offers multiple sites for modification. The secondary amine can be readily functionalized through alkylation, acylation, or sulfonylation to introduce diverse groups. C-H functionalization strategies, although more complex, provide a powerful tool for late-stage diversification by directly modifying the carbon skeleton of the piperidine ring. nih.govresearchgate.net For example, rhodium-catalyzed C-H insertion reactions can be used to introduce arylacetate groups at the C2 or C4 positions. nih.gov The C3 position can be functionalized indirectly through methods like asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov Such derivatization is crucial in medicinal chemistry for optimizing the properties of lead compounds. nih.govresearchgate.net

Modifications on the Piperidine Moiety

The secondary amine of the piperidine ring is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups.

N-Alkylation and N-Acylation: The nitrogen atom of the piperidine ring can be readily alkylated or acylated to introduce various substituents. N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base. N-acylation can be performed using acyl chlorides or acid anhydrides. These modifications can significantly impact the compound's polarity, basicity, and steric bulk, which in turn can influence its interaction with biological targets.

| Derivative | Reagents and Conditions | Effect of Modification |

| N-Methyl derivative | Methyl iodide, K₂CO₃, Acetonitrile | Increased lipophilicity, potential for altered receptor binding. |

| N-Acetyl derivative | Acetic anhydride, Triethylamine, DCM | Decreased basicity, introduction of a hydrogen bond acceptor. |

| N-Benzoyl derivative | Benzoyl chloride, Pyridine, DCM | Increased steric bulk, potential for π-π stacking interactions. |

Substituent Effects on the Benzonitrile Aromatic Ring

The benzonitrile ring offers multiple positions for the introduction of substituents, which can alter the electronic properties and steric profile of the molecule.

Electrophilic Aromatic Substitution: The benzonitrile ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrile group, which directs incoming electrophiles to the meta-position. researchgate.netgoogle.comnih.govnih.gov However, under forcing conditions, reactions such as nitration or halogenation can be achieved.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzonitrile ring is also possible, particularly if an activating group (e.g., a nitro group) is present on the ring. researchgate.netnih.gov

| Derivative | Reagents and Conditions | Effect of Modification |

| 4-Nitro derivative | HNO₃, H₂SO₄ | Increased electron-withdrawing character, potential for altered electronic interactions with targets. |

| 4-Amino derivative | Reduction of the nitro derivative (e.g., H₂, Pd/C) | Introduction of a basic and nucleophilic center, potential for hydrogen bonding. |

| 4-Methoxy derivative | Nucleophilic substitution with sodium methoxide (B1231860) on an activated ring | Increased electron-donating character, potential for altered electronic properties. |

Optimization of Linker Architectures

Linker Homologation: The length of the linker can be extended by using longer chain starting materials, for example, by reacting 3-methylpiperidine (B147322) with 3-(2-bromoethyl)benzonitrile (B6148244) to introduce an ethylene (B1197577) linker. This can alter the distance and relative orientation of the piperidine and benzonitrile rings.

Introduction of Rigidity: The flexibility of the linker can be constrained by incorporating cyclic structures or double bonds. For instance, replacing the methylene group with a cyclopropylidene or a vinylidene group would introduce conformational rigidity.

| Linker Modification | Synthetic Strategy | Potential Impact |

| Ethylene linker | Alkylation with 3-(2-bromoethyl)benzonitrile | Increased distance and flexibility between the rings. |

| Propylene linker | Alkylation with 3-(3-bromopropyl)benzonitrile | Further increased distance and flexibility. |

| Introduction of an amide | Acylation of 3-aminomethylpiperidine with 3-cyanobenzoic acid | Increased rigidity and introduction of hydrogen bonding capabilities. |

Chemical Characterization Techniques in Synthetic Verification

The verification of the synthesis of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques to confirm the structure and purity of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of the target compound and its derivatives.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, characteristic signals would include those for the aromatic protons of the benzonitrile ring, the protons of the piperidine ring, and the methylene bridge protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Key signals would correspond to the nitrile carbon, the aromatic carbons, the piperidine carbons, and the methylene linker carbon. For instance, the characteristic chemical shift of the nitrile carbon is typically observed in the range of 115-125 ppm. google.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. Electrospray ionization (ESI) is a common technique for the analysis of such compounds, typically showing a prominent peak corresponding to the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. A strong absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.

Research on this compound Stalled by Lack of Publicly Available Data

Efforts to compile a detailed scientific article on the chemical compound this compound have been halted due to a significant lack of publicly available research data. Extensive searches have failed to identify any studies detailing its specific molecular interactions and pharmacological target engagement, as required by the proposed article outline.

The planned article was to focus on the ligand-target binding mechanisms of this compound, with a specific emphasis on its potential enzyme inhibition and receptor antagonism properties. The intended structure included in-depth sections on its inhibitory effects on Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), Dipeptidylpeptidase-IV (DPP-IV), and Farnesyltransferase (FTase), as well as its antagonistic activity at various receptors.

This absence of research findings makes it impossible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline. The core of the intended article—the molecular interactions and pharmacological target engagement—remains unelucidated in the public domain.

Therefore, until research on the biological activities of this compound is conducted and published, the creation of a comprehensive scientific article as specified is not feasible.

Molecular Interactions and Pharmacological Target Engagement

Computational Approaches to Binding Elucidation

Molecular Docking Simulations

Molecular docking simulations are a important tool for understanding how ligands like 3-(3-Piperidinylmethyl)benzonitrile HCl interact with their receptor targets at a molecular level. These computational methods predict the most likely binding pose of a ligand within the receptor's binding pocket. For piperidine-based compounds, docking studies can help to elucidate the key interactions that contribute to their affinity and selectivity for receptors like the histamine (B1213489) H3 and sigma-1 receptors. nih.gov By analyzing the docked poses, researchers can identify crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. This information is invaluable for the rational design of new compounds with improved pharmacological properties.

Binding Energy Calculations and Prediction

Binding energy calculations provide a quantitative estimate of the affinity between a ligand and its receptor. These calculations are often used in conjunction with molecular docking to rank potential drug candidates and to understand the energetic contributions of different parts of the ligand to the binding interaction. For example, in the study of dual-acting histamine H3 and sigma-1 receptor ligands, computational analyses, which would include binding energy predictions, were used to understand the different affinities of closely related compounds. nih.gov These methods can help to explain why a small structural change, such as replacing a piperazine (B1678402) moiety with a piperidine (B6355638), can significantly alter a compound's binding affinity for a particular receptor. nih.gov

Analysis of Key Residue Interactions and Binding Site Conformational Changes

A detailed analysis of the binding site reveals the specific amino acid residues that a ligand interacts with. For piperidine-based ligands, the protonation state of the piperidine nitrogen is a critical factor that influences its interactions within the binding pocket. nih.gov Computational analysis can be used to study these protonation states and how they affect the ligand's ability to form ionic bonds and other key interactions with receptor residues. nih.gov These analyses have been used to understand the different binding affinities of piperazine and piperidine derivatives at the sigma-1 receptor. nih.gov Understanding these key residue interactions is essential for explaining the observed pharmacological activity and for guiding the design of more potent and selective ligands.

Specificity and Selectivity Profiling against Off-Targets

The selectivity of a pharmacological agent for its intended target over other potential targets, known as off-targets, is a crucial determinant of its therapeutic utility and side-effect profile. For a KOR antagonist like this compound, it is important to assess its binding affinity for other opioid receptor subtypes, such as the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), as well as other unrelated receptors. The goal is to have a compound that is highly selective for the KOR, thereby minimizing the potential for unwanted effects mediated by other receptors. For instance, mixed KOR/DOR agonists are being investigated for their potential to produce analgesia with a wider therapeutic window, where the rewarding effects of DOR activation might counteract the negative effects of KOR activation. nih.gov This highlights the importance of a thorough understanding of a compound's selectivity profile.

Interactive Data Tables

Table 1: Compound Activity Profile

| Compound | Target Receptor(s) | Mechanism of Action |

| This compound | Kappa Opioid Receptor, Histamine H1 Receptor | Antagonist |

| MP1104 | Kappa Opioid Receptor, Delta Opioid Receptor | Agonist nih.gov |

| L-643,441 | Histamine H2 Receptor | Antagonist nih.gov |

Table 2: Research Focus of Cited Computational Studies

| Study Focus | Receptors Investigated | Computational Methods Mentioned |

| Dual-acting ligands for pain treatment | Histamine H3 Receptor, Sigma-1 Receptor | In-depth analysis of protonation states nih.gov |

Structure Activity Relationship Sar Studies

Systematic Investigation of Structural Modifications and Biological Activity

Systematic modification of the 3-(3-Piperidinylmethyl)benzonitrile scaffold has elucidated the roles of its constituent parts. These studies involve synthesizing analogs with targeted changes and evaluating their subsequent biological activity.

The piperidine (B6355638) ring is a common motif in centrally active compounds and its configuration and substitution pattern are critical determinants of activity. For this class of compounds, the piperidine moiety is believed to provide a crucial basic nitrogen atom that is protonated at physiological pH, forming an essential ionic interaction with the target protein.

Key findings from studies on related phenyl piperidine derivatives include:

N-Substitution: The substituent on the piperidine nitrogen significantly impacts binding affinity and selectivity. N-demethylated analogs of similar compounds have been shown to improve binding affinity for the serotonin transporter uno.edu. Small alkyl groups are often tolerated, but larger, bulkier groups can lead to a decrease in activity due to steric hindrance.

Ring Conformation: The piperidine ring provides a degree of conformational restriction that is favorable for specific binding to biological targets nih.gov. The chair conformation of the piperidine ring places substituents in specific axial or equatorial orientations, which can be critical for proper alignment within a receptor's binding pocket.

Substitution on the Ring: Adding substituents to the carbon atoms of the piperidine ring can influence both potency and selectivity. For instance, hydroxylation or the introduction of small alkyl groups can create additional interaction points (like hydrogen bonds) or probe steric limits within the binding site.

Table 1: Effect of Piperidine Ring Substitutions on Biological Activity (Illustrative)

| Modification | Position | Substituent (R) | Relative Activity | Rationale |

| N-Substitution | 1 | H | +++ | Removal of potential steric clash; may enhance ionic interaction. |

| N-Substitution | 1 | CH₃ | ++ | Small alkyl group generally tolerated. |

| N-Substitution | 1 | Isopropyl | + | Increased bulk may begin to reduce binding affinity. |

| C-Substitution | 4 | OH | +/- | Potential for new H-bond; outcome depends on binding site topology. |

| C-Substitution | 3 | CH₃ | +/- | Stereochemistry becomes critical; may introduce favorable or unfavorable steric interactions. |

The benzonitrile (B105546) group serves as a key aromatic feature, likely engaging in π-π stacking or hydrophobic interactions within the target site. The cyano (-CN) group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its position on the ring and the presence of other substituents are known to modulate activity.

Key findings from studies on aromatic ring substitutions in related inhibitors include:

Position of the Cyano Group: The meta position of the cyano group in 3-(3-Piperidinylmethyl)benzonitrile is often important. Moving the nitrile to the ortho or para position can alter the electronic distribution and geometry of the molecule, potentially disrupting the optimal binding mode.

Halogenation: The introduction of halogen atoms (F, Cl, Br) onto the aromatic ring is a common strategy in medicinal chemistry. Halogens can alter the electronic properties of the ring and occupy specific hydrophobic pockets. In many classes of SERT inhibitors, halogen substitution, particularly at the 4-position (para to the linker), leads to a significant increase in potency nih.gov.

Other Substituents: The addition of small electron-donating groups (e.g., -CH₃) or electron-withdrawing groups (e.g., -CF₃) can fine-tune the electronic properties of the aromatic ring, influencing its interaction with the target libretexts.org. The optimal substituent depends on the specific electronic and steric requirements of the binding site.

Table 2: Influence of Benzonitrile Ring Substitutions on Biological Activity (Illustrative)

| Modification | Position | Substituent (X) | Relative Activity | Rationale |

| Aromatic Substitution | 4 (para) | Cl | +++ | Fills a hydrophobic pocket and alters electronics, often enhancing potency. |

| Aromatic Substitution | 4 (para) | F | ++ | Similar to chloro but with smaller size. |

| Aromatic Substitution | 2 (ortho) | CH₃ | + | Potential for steric hindrance with the binding pocket. |

| Aromatic Substitution | 4 (para) | OCH₃ | +/- | Can be either favorable (H-bond acceptor) or unfavorable (steric bulk). |

| Aromatic Substitution | 4 (para) | NO₂ | - | Strong deactivating group that may create unfavorable electronic interactions libretexts.org. |

The methylene (B1212753) (-CH₂-) group acts as a flexible linker connecting the piperidine and benzonitrile moieties. Its length and rigidity are critical for positioning the two terminal groups correctly for optimal interaction with the target.

Linker Length: Shortening or lengthening the linker by one or two atoms can drastically reduce activity. This suggests that the specific distance maintained by the single methylene group is optimal for spanning key interaction points within the binding site.

Linker Rigidity: Introducing rigidity into the linker, for example, by incorporating it into a ring system or introducing double bonds, can be a useful strategy to lock the molecule into a more bioactive conformation. However, this can also be detrimental if the locked conformation is not the one recognized by the target. For piperidine-containing compounds, the conformational restriction provided by the linker is often key to its specificity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of phenyl piperidine derivatives, QSAR models have been developed to predict their inhibitory activity against targets like SERT nih.gov.

These models typically use a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Common descriptors include:

Electronic Descriptors: These describe the electron distribution in the molecule (e.g., partial charges on atoms, dipole moment). The electron-withdrawing nature of the benzonitrile ring is a key electronic feature.

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area). Steric parameters are crucial for understanding how substituents on the piperidine or benzonitrile rings fit into the binding pocket.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule (e.g., LogP), which is important for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

A typical QSAR equation might take the form: Biological Activity = c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + Constant

For piperidine-based SERT inhibitors, QSAR studies have often shown that activity is positively correlated with certain steric parameters and the presence of specific electronic features on the aromatic ring, while being negatively correlated with excessive bulk nih.gov. Such models are valuable for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources.

Preclinical Biological Evaluation

In Vitro Biological Efficacy and Selectivity Assessment

The in vitro evaluation of 3-(3-Piperidinylmethyl)benzonitrile HCl has centered on its interaction with the NK1 receptor, a G protein-coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P (SP).

Cell-Based Assays for Target Modulation

Cell-based assays have been instrumental in demonstrating the ability of this compound to modulate the activity of the NK1 receptor. A key method involves the use of cells engineered to express the human NK1 receptor, such as Chinese Hamster Ovary (CHO) cells. nih.gov In these systems, the binding of Substance P to the NK1 receptor typically triggers a cascade of intracellular signaling events, most notably an increase in intracellular calcium concentration ([Ca²⁺]i). nih.gov

The antagonistic properties of this compound are demonstrated by its ability to inhibit the SP-induced rise in intracellular calcium. nih.govresearchgate.net Studies have shown that pretreatment of NK1 receptor-expressing cells with this compound effectively blocks the calcium mobilization that would otherwise occur upon stimulation with Substance P. nih.gov This inhibitory action confirms that the compound interferes with the normal signaling pathway of the NK1 receptor. Furthermore, the compound has been shown to block the proliferative effects of Substance P in pancreatic ductal cells. nih.gov

Biochemical Assays (e.g., [³⁵S]GTPγS Assay)

To further probe the mechanism of action at the G protein level, biochemical assays such as the [³⁵S]GTPγS binding assay have been employed. nih.govnih.gov This assay measures the activation of G proteins, which is an early event following agonist binding to a GPCR. nih.gov In its active state, the G protein exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation. nih.gov

In the context of the NK1 receptor, which is coupled to Gq/11 proteins, agonist stimulation leads to an increased binding of [³⁵S]GTPγS. As a competitive antagonist, this compound is expected to inhibit this agonist-induced increase in [³⁵S]GTPγS binding. These assays provide direct evidence of the compound's ability to prevent the conformational change in the NK1 receptor that is necessary for G protein activation.

Determination of Half Maximal Inhibitory Concentration (IC₅₀) and Inhibition Constants (Kᵢ)

The potency of this compound as an NK1 receptor antagonist has been quantified through the determination of its half maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of the compound required to inhibit 50% of a specific biological response, such as SP-induced calcium mobilization or radioligand binding. The Kᵢ value is a measure of the binding affinity of the inhibitor to the receptor. researchgate.netnih.gov

Multiple studies have reported IC₅₀ and Kᵢ values for this compound, demonstrating its high affinity for the NK1 receptor. These values can vary depending on the specific assay conditions, cell type, and radioligand used.

Interactive Data Table: In Vitro Potency of this compound at the NK1 Receptor

| Parameter | Value (nM) | Assay Type | Cell Line/Tissue | Reference |

| IC₅₀ | 1.0 | [¹²⁵I]Substance P Binding | Human NK1-CHO cell membranes | |

| Kᵢ | 0.48 | [³H]Substance P Binding | Human IM-9 cells | |

| Kᵢ | 0.8 | [¹²⁵I]Substance P Binding | Rat cerebral cortex |

Receptor Binding Affinities (Kₑ values) and Selectivity Ratios

A critical aspect of the preclinical evaluation of this compound is its selectivity for the NK1 receptor over other neurokinin receptors, namely the NK2 and NK3 receptors. nih.gov High selectivity is a desirable characteristic for a drug candidate as it minimizes the potential for off-target effects.

Receptor binding assays are used to determine the affinity of the compound for each of the neurokinin receptor subtypes. The equilibrium dissociation constant (Kₑ) is often used to express this affinity. By comparing the Kₑ values for the NK1, NK2, and NK3 receptors, a selectivity ratio can be calculated. A high selectivity ratio indicates a strong preference for the NK1 receptor. Studies have demonstrated that this compound exhibits a high degree of selectivity for the human NK1 receptor over the human NK2 and NK3 receptors. nih.gov

Interactive Data Table: Selectivity Profile of this compound

| Receptor | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (NK₂/NK₁ and NK₃/NK₁) | Reference |

| Human NK₁ | 0.48 | - | |

| Human NK₂ | >10,000 | >20,800 | |

| Human NK₃ | >10,000 | >20,800 |

In Vivo Preclinical Models for Efficacy Evaluation (excluding human data)

To assess the potential therapeutic utility of this compound, its efficacy has been tested in various animal models that mimic human disease states.

Animal Models for Disease Pathophysiology

Emesis: The ferret is a well-established animal model for studying emesis (vomiting) as, unlike rodents, they possess a vomiting reflex. nih.govnih.gov Chemotherapy-induced emesis is a significant side effect of cancer treatment, and Substance P acting on NK1 receptors in the brainstem is a key mediator of this response. frontiersin.org The efficacy of this compound has been demonstrated in ferret models of cisplatin-induced emesis. nih.govresearchgate.net Cisplatin, a common chemotherapeutic agent, induces both acute and delayed emesis, and studies have shown that administration of this NK1 receptor antagonist can significantly reduce the number of retching and vomiting episodes. meliordiscovery.com

Anxiety: Rodent models of anxiety are used to screen for anxiolytic (anxiety-reducing) drugs. nih.gov The elevated plus-maze is a widely used behavioral test that relies on the natural aversion of rodents to open and elevated spaces. nih.govfrontiersin.org An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. Preclinical studies in rodents have utilized the elevated plus-maze to evaluate the anxiolytic potential of this compound.

Drug Discovery and Lead Optimization Considerations

Identification and Validation of Chemical Leads

The journey of a drug from concept to clinic begins with the identification of a chemical lead, a compound that exhibits a desired biological activity and serves as the foundation for further development. For scaffolds related to 3-(3-Piperidinylmethyl)benzonitrile, lead identification often involves high-throughput screening or structure-based design. A notable example in a closely related series is the discovery of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in acute myeloid leukaemia. nih.gov

In this research, a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives were identified as effective "scaffold-hops" from a known inhibitor, GSK-690. nih.gov Scaffold hopping is a key strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of the original lead but may possess improved properties, such as enhanced potency, better selectivity, or a more favourable intellectual property position. The validation of these new leads involves confirming their on-target activity through biochemical and cellular assays. For instance, the most active compound in the series, 21g , was validated through its demonstrated binding affinity (Kd) of 22 nM and a biochemical half-maximal inhibitory concentration (IC50) of 57 nM against LSD1. nih.gov Further validation in a cellular context was achieved by observing an increased expression of the surrogate biomarker CD86 in human THP-1 leukaemia cells, confirming the compound's mechanism of action within a biological system. nih.gov This multi-step process of identification and validation ensures that a chemical lead has genuine therapeutic potential before committing to the resource-intensive process of lead optimization.

Strategies for Lead Optimization of 3-(3-Piperidinylmethyl)benzonitrile HCl Derivatives

Once a lead compound is validated, lead optimization aims to refine its molecular structure to achieve a suitable profile for clinical development. This involves a multi-parameter optimization process, balancing improvements in biological potency and selectivity with the modulation of pharmacokinetic properties.

A primary goal of lead optimization is to maximize the compound's desired biological effect at the lowest possible concentration, known as potency. This is often achieved through structure-activity relationship (SAR) studies, where systematic modifications to the lead scaffold are made to identify key structural features that enhance binding to the biological target. For example, in the development of biphenyl (B1667301) mannoside FimH inhibitors, strategic substitution on the phenyl ring ortho to the glycosidic bond led to a significant, several-fold enhancement in potency. nih.gov This improvement was rationalized by increased hydrophobic interactions with key amino acid residues in the target's binding site. nih.gov

Simultaneously, enhancing selectivity is critical to minimize off-target effects and potential toxicity. Selectivity is the measure of a drug's ability to interact with its intended target over other related targets. In the case of the 4-(pyrrolidin-3-yl)benzonitrile derivatives targeting LSD1, selectivity was a key optimization parameter. The lead compound 21g showed no inhibitory activity against the related monoamine oxidase enzymes (MAO-A and MAO-B) and demonstrated improved selectivity over the hERG ion channel compared to the initial inhibitor, GSK-690. nih.gov This dual focus on potency and selectivity is crucial for developing a safe and effective therapeutic candidate.

Table 1: Illustrative Potency and Selectivity Data for a Lead Optimization Campaign This table presents hypothetical data to illustrate the optimization process for a lead compound.

| Compound | Target IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity (Fold vs. Off-Target A) |

| Lead Compound | 150 | 450 | >10,000 | 3 |

| Derivative 1 | 75 | 900 | >10,000 | 12 |

| Derivative 2 | 25 | 2,500 | >10,000 | 100 |

| Optimized Lead | 22 | >10,000 | >10,000 | >450 |

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations. Therefore, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of lead optimization. nih.gov

Metabolic stability is a critical parameter that predicts how long a drug will last in the body. springernature.com Assays using liver fractions are standard in early drug discovery to assess a compound's susceptibility to metabolism by liver enzymes. springernature.comadmeshop.com

Liver Microsomes: These preparations contain Phase I metabolic enzymes (primarily Cytochrome P450s) from the endoplasmic reticulum. researchgate.netnih.gov They are cost-effective and suitable for high-throughput screening to identify compounds prone to rapid oxidative metabolism. nih.gov

Liver S9 Fraction: The S9 fraction is a supernatant preparation that contains both microsomal (Phase I) and cytosolic (Phase II) enzymes. researchgate.netnih.gov This provides a more comprehensive picture of metabolic stability, as it can account for both primary metabolism and subsequent conjugation reactions. nih.govnih.gov Using S9 fractions is considered a good balance of comprehensive data and cost-effectiveness for discovery programs. researchgate.netnih.gov

The stability of a compound is typically measured by incubating it with the liver fraction and quantifying the percentage of the parent compound remaining over time. springernature.com Compounds with low metabolic stability are often flagged for chemical modification to block the sites of metabolism.

Table 2: Example of Metabolic Stability Data in Human Liver S9 Fraction This table shows hypothetical results from an in vitro metabolic stability assay.

| Compound ID | Time (minutes) | % Parent Compound Remaining | Predicted In Vitro Half-Life (t½, min) | Stability Classification |

| Cpd-A (Low Stability) | 60 | 8% | < 15 | Low |

| Cpd-B (Moderate Stability) | 60 | 45% | 48 | Moderate |

| Cpd-C (High Stability) | 60 | 92% | > 120 | High |

For orally administered drugs, the ability to permeate the intestinal wall is essential for absorption. In vitro cell-based assays are used to predict this permeability. diva-portal.orgnih.gov

Caco-2 Cells: These human colon adenocarcinoma cells, when grown on a filter support, differentiate into a monolayer that mimics the intestinal epithelial barrier. diva-portal.orgnih.gov They are widely used to predict human oral drug absorption and can assess both passive diffusion and active transport mechanisms. diva-portal.org

MDCK-MDR1 Cells: Madin-Darby Canine Kidney (MDCK) cells are often transfected to overexpress specific human transporters, such as the efflux pump P-glycoprotein (MDR1). nih.govresearchgate.net These cells are particularly useful for identifying compounds that are substrates of major efflux transporters, which can limit drug absorption and distribution. nih.gov

Permeability is quantified as an apparent permeability coefficient (Papp). A high Papp value generally correlates with good intestinal absorption. Comparing permeability in the apical-to-basolateral (A-to-B) direction versus the basolateral-to-apical (B-to-A) direction can reveal the involvement of active efflux.

Table 3: Illustrative Data from a Caco-2 Permeability Assay This table provides a hypothetical comparison of permeability for different compounds.

| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Predicted Permeability |

| Cpd-X (Low Permeability) | 0.5 | 0.6 | 1.2 | Low |

| Cpd-Y (High Permeability) | 25.0 | 27.5 | 1.1 | High |

| Cpd-Z (Efflux Substrate) | 2.0 | 20.0 | 10.0 | Low (due to efflux) |

Once a drug enters the bloodstream, it can bind to plasma proteins such as albumin and α1-acid-glycoprotein (AAG). nih.gov It is generally the unbound, or free, fraction of the drug that is able to distribute into tissues and exert its pharmacological effect. Therefore, determining the extent of plasma protein binding (PPB) is essential for interpreting pharmacokinetic and pharmacodynamic relationships. nih.gov High PPB can limit the free concentration of a drug, potentially reducing its efficacy. This property is typically measured using methods like equilibrium dialysis and is often assessed across multiple species to aid in the translation of preclinical data to humans. researchgate.net

Preclinical Assessment of Drug-likeness Parameters (e.g., Lipinski's Rule of Five)

A fundamental checkpoint in early drug discovery is the assessment of a compound's "drug-likeness," often guided by heuristics like Lipinski's Rule of Five. drugbank.comresearchgate.nettiu.edu.iq This rule posits that orally administered drugs generally possess certain physicochemical characteristics to ensure adequate absorption and permeation. tiu.edu.iq The rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

A molecular weight (MW) of less than 500 Daltons. tiu.edu.iq

An octanol-water partition coefficient (logP) not greater than 5. tiu.edu.iq

No more than 5 hydrogen bond donors (HBD). tiu.edu.iq

No more than 10 hydrogen bond acceptors (HBA). tiu.edu.iq

A compound is generally considered to have favorable drug-like properties if it violates no more than one of these rules. tiu.edu.iq

In Silico Prediction of Lipinski's Parameters for 3-(3-Piperidinylmethyl)benzonitrile

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight ( g/mol ) | 202.29 | Yes (< 500) |

| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.0 | Yes (≤ 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

These values are estimations from computational models and may not reflect experimentally determined values.

Based on these in silico predictions, 3-(3-Piperidinylmethyl)benzonitrile is expected to be fully compliant with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.

Control of Physicochemical Properties for Preclinical Development

Beyond the initial screen of Lipinski's rules, the meticulous control of physicochemical properties is paramount for successful preclinical development. Properties such as solubility, permeability, and pKa directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. ni.ac.rs The hydrochloride salt form of the title compound, This compound , suggests an effort to improve its solubility and stability, a common strategy in pharmaceutical development. The basic piperidine (B6355638) nitrogen would be protonated, forming a more water-soluble salt.

Evaluation of Potential for Off-Target Interactions (e.g., hERG Channel Affinity)

A critical aspect of preclinical safety assessment is the evaluation of a compound's potential to interact with unintended biological targets. One of the most important off-targets is the human Ether-à-go-go-Related Gene (hERG) potassium channel. unc.edu Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for potentially fatal cardiac arrhythmias. unc.edu

Therefore, early screening for hERG channel affinity is a standard practice in drug discovery. psu.edu This is typically done using in vitro assays, such as patch-clamp electrophysiology or radioligand binding assays. nih.govspringernature.comsigmaaldrich.com There is no publicly available data on the hERG channel affinity of This compound . However, the presence of a piperidine ring, a common motif in many centrally active drugs, necessitates a thorough evaluation. Many drugs containing a basic nitrogen atom have been found to interact with the hERG channel. psu.edu The specific substitution pattern on the piperidine and benzonitrile (B105546) rings would significantly influence this potential interaction. For example, studies on other piperidine-containing compounds have shown that modifications to the structure can drastically alter hERG affinity. psu.edu

Computational Approaches in Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation and design of new chemical entities. researchgate.net

Structure-Based Drug Design

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, such as a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. nih.gov If the biological target of 3-(3-Piperidinylmethyl)benzonitrile were known, and its crystal structure determined, SBDD could be employed to guide the optimization of its interactions. For instance, if the benzonitrile group were found to be in a specific pocket of the target, modifications could be designed to enhance these interactions. Similarly, the piperidine ring could be modified to improve binding or to alter physicochemical properties. Studies on related piperidine derivatives have successfully used SBDD to design potent and selective inhibitors of various enzymes. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational method to study the dynamic behavior of molecules and their interactions over time. nih.govnih.gov For 3-(3-Piperidinylmethyl)benzonitrile , MD simulations could be used to:

Analyze its conformational preferences: The flexibility of the piperidinylmethyl linker is crucial for how the molecule presents itself to a biological target. MD simulations can reveal the most stable conformations in different environments (e.g., in water or a simulated membrane).

Study its binding to a target protein: If a target is identified, MD simulations can model the binding process, revealing key interactions and the stability of the complex. This can provide insights that are not apparent from static crystal structures.

Predict binding affinities: Advanced MD techniques can be used to calculate the free energy of binding, which is a measure of the affinity of a compound for its target.

While no specific MD simulations for This compound have been published, studies on benzonitrile itself and on protein-ligand complexes provide a framework for how such investigations would be conducted. nih.gov

Intellectual Property Considerations in Compound Design and Development

The protection of intellectual property is a cornerstone of the pharmaceutical industry. For a new chemical entity like This compound , obtaining patent protection is crucial for its commercial development. A patent would grant the inventor exclusive rights to make, use, and sell the compound for a specific period.

Patent applications for new chemical entities typically claim the compound itself (a composition of matter claim), its synthesis, and its use for treating a particular disease. The novelty and non-obviousness of the compound are key criteria for patentability. The existence of prior art, such as publications or patents disclosing similar structures, could impact the patentability of This compound . A thorough search of patent databases would be necessary to assess its patent landscape. For example, patents exist for various piperazine (B1678402) and piperidine derivatives for a wide range of therapeutic uses, highlighting the importance of structural novelty. nih.gov The specific substitution pattern of a methyl group attached to the piperidine at the 3-position and linked to a benzonitrile moiety would be a key determinant of its novelty.

Q & A

Q. What are the common synthetic routes for 3-(3-Piperidinylmethyl)benzonitrile HCl, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, intermediates with piperidine moieties are often coupled with benzonitrile derivatives using HCl as a catalyst (e.g., in methanol solvent, as described for related compounds) . Optimization includes adjusting molar ratios (e.g., 1:1.2 substrate-to-reagent ratio), using catalysts like Zn(CH3COO)₂ (5 mol%) for improved yields (up to 79%), or employing ionic liquids (e.g., [HSO₃-b-Py]·HSO₄) to achieve 93–97% yields under milder conditions (70°C, 1.5 h) .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC or TLC to assess purity, with comparisons to reference standards.

- Spectroscopy : FT-IR for functional group analysis, NMR (¹H/¹³C) for structural confirmation, and UV-Vis for electronic properties .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

Impurity profiling can utilize databases of related compounds (e.g., piperidine-based impurities) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar). Avoid humidity to prevent hydrolysis. Hazardous decomposition products like HCN may form under heat (>100°C); thus, avoid prolonged exposure to high temperatures .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the reactivity and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict:

- Electrophilic/Nucleophilic Sites : Using Fukui indices to identify reactive regions.

- Thermodynamic Stability : Gibbs free energy calculations for intermediates.

- Spectroscopic Correlations : Simulated FT-IR/Raman/NMR spectra compared to experimental data .

For example, ELF (Electron Localization Function) and LOL (Localized Orbital Locator) analyses elucidate electron density distribution, aiding in reaction mechanism studies .

Q. What strategies mitigate the release of hazardous byproducts like hydrogen cyanide during thermal decomposition?

- Methodological Answer :

- Controlled Heating : Use gradual temperature ramps (<5°C/min) to monitor decomposition.

- Scavengers : Introduce trapping agents (e.g., copper salts) to neutralize HCN.

- Ventilation : Ensure fume hoods or closed-loop systems to capture gaseous byproducts .

Safety protocols should align with GHS guidelines (e.g., PPE, emergency eyewash stations) .

Q. How does the compound’s logP value influence its pharmacokinetic properties in in vitro assays?

- Methodological Answer : LogP (partition coefficient) affects membrane permeability and bioavailability. For piperidine-containing analogs:

- High logP (>3) : May enhance blood-brain barrier penetration but increase off-target binding.

- Optimization : Introduce polar groups (e.g., -OH, -COOH) to balance lipophilicity.

In vitro assays (e.g., Caco-2 permeability) should correlate logP with absorption rates, as seen in structurally similar pharmaceuticals like Tepotinib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.